8-Nitro-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol
Description
8-Nitro-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol is a polycyclic compound featuring a nitro (-NO₂) group at the 8-position, a hydroxyl (-OH) group at the 1-position, and a trifluoromethyl (-CF₃) substituent. Its molecular formula is inferred to be C₁₃H₁₃F₃NO₂, with a molecular weight of approximately 272.25 g/mol. Limited direct data on this compound exist in the provided evidence, necessitating comparisons with structurally related analogs.
Properties
IUPAC Name |
8-nitro-1-(trifluoromethyl)-3,5,6,7-tetrahydro-2H-s-indacen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3/c14-13(15,16)12(18)5-4-8-6-7-2-1-3-9(7)11(10(8)12)17(19)20/h6,18H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRMYZDDBXZMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C(=C2C1)[N+](=O)[O-])C(CC3)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol typically involves multiple steps, including nitration, trifluoromethylation, and cyclization reactions. The nitration process introduces the nitro group into the molecule, while trifluoromethylation adds the trifluoromethyl group. Cyclization is then used to form the hexahydro-s-indacen-1-ol structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and scalability. These methods often utilize automated systems to control reaction parameters precisely, reducing the risk of human error and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Nitro-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the nitro group may yield nitroso derivatives, while reduction may produce amine derivatives. Substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups.
Scientific Research Applications
8-Nitro-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 8-Nitro-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can disrupt cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison
8-Amino-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol
- Molecular Formula: C₁₃H₁₄F₃NO
- Molecular Weight : 257.25 g/mol
- Key Difference: The 8-amino (-NH₂) group replaces the nitro (-NO₂) group, altering electronic and steric properties. The amino group is electron-donating, while nitro is strongly electron-withdrawing.
Indole and Imidazole Derivatives
- Example: 3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol ()
- Key Difference : Aromatic indole cores with triazole or methoxy substituents differ in ring saturation and functional group placement but share hydroxyl groups relevant to biological activity .
Physicochemical Properties
Biological Activity
8-Nitro-1-(trifluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-1-ol is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
The compound's structure features a nitro group and a trifluoromethyl group, both of which are known to influence biological activity. The presence of the nitro group (–NO₂) can lead to various redox reactions within biological systems, potentially contributing to its pharmacological effects.
Biological Activities
Research indicates that nitro compounds often exhibit a wide range of biological activities. The following table summarizes key activities associated with this compound and related nitro compounds:
The biological activity of this compound is primarily attributed to the nitro group. Nitro compounds can undergo reduction in biological systems to form reactive intermediates that interact with cellular components. This can lead to:
- Oxidative Stress : The nitro group can generate reactive oxygen species (ROS), which are implicated in the antimicrobial and anticancer activities of the compound.
- Protein Interaction : The electronic properties of the nitro group enhance interactions with amino acids in proteins, potentially modifying their function and activity.
Case Studies
Several studies have investigated the biological effects of nitro compounds similar to this compound:
- Antimicrobial Activity : A study demonstrated that nitro-substituted compounds showed significant activity against Helicobacter pylori and Pseudomonas aeruginosa, suggesting a potential application in treating infections caused by these pathogens .
- Antineoplastic Effects : Research has indicated that certain nitro compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis through ROS generation .
- Vasodilatory Effects : Another study highlighted that compounds with similar structures enhanced nitric oxide levels in endothelial cells, promoting vasodilation and suggesting cardiovascular protective properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
